Cas no 433-95-4 (1,2-Bis(trifluoromethyl)benzene)

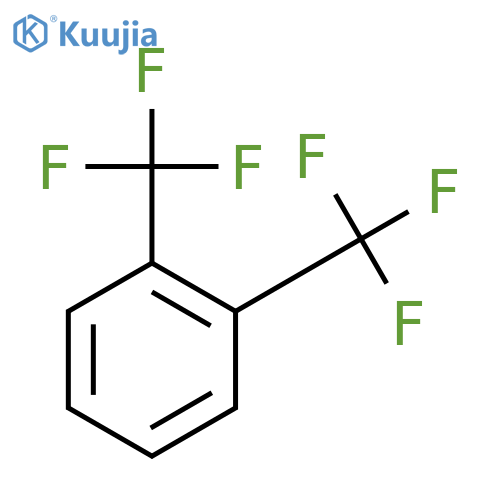

433-95-4 structure

商品名:1,2-Bis(trifluoromethyl)benzene

1,2-Bis(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1,2-Bis(trifluoromethyl)benzene

- o-Bis(trifluoromethyl)benzene

- o-Xylene, alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-

- 1,2-BIS(TRIFLUROMETHYL)BENZENE

- alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-o-xylene

- α,α,α,α',α',α'-Hexafluoro-o-xylene

- 1,2-Bis-(trifluoromethyl)benzene

- 1,2-Bis-trifluormethyl-benzol

- 1,2-bis-trifluoromethyl-benzene

- bis(trifluoromethyl)-benzene

- trifluoromethylbenzotrifluoride

- o-Xylene, a,a,a,a',a',a'-hexafluoro- (6CI,7CI,8CI)

- 1,2-Di(trifluoromethyl)benzene

- a,a,a,a',a',a'-Hexafluoro-o-xylene

- Benzene, 1,2-bis(trifluoromethyl)-

- o-Xylene, .alpha.,.alpha.,.alpha.,.alpha.',.alpha.',.alpha.'-hexafluoro-

- hexafluoroxylene

- Benzene, bis(trifluoromethyl)-

- KSC193C8F

- XXZOEDQFGXTEAD-UHFFFAOYSA-N

- 1,2-Bis(trifluoromethyl) benzene

- STL556585

- PC3081

- BBL102779

- 6000AB

- A

- AMY2561

- EINECS 207-092-3

- UNII-MRD8XU7FGR

- DTXSID90195818

- B3110

- 433-95-4

- MRD8XU7FGR

- InChI=1/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4

- A872705

- GS-6818

- MFCD03094218

- SCHEMBL63469

- AKOS005063710

- FT-0632127

- o-Ditrifluoromethylbenzene

- NS00042865

- DB-051076

- 26545-61-9

- 207-092-3

- DTXCID30118309

-

- MDL: MFCD03094218

- インチ: 1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H

- InChIKey: XXZOEDQFGXTEAD-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1C(F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 214.02200

- どういたいしつりょう: 214.022

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.440(lit.)

- ふってん: 142°C(lit.)

- フラッシュポイント: 29.9℃

- 屈折率: 1.3920-1.3960

- PSA: 0.00000

- LogP: 3.72420

- ようかいせい: 使用できません

1,2-Bis(trifluoromethyl)benzene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226,H315,H319

- 警告文: P210,P233,P241,P264,P280,P303+P361+P353,P305+P351+P338,P332+P351+P338,P337+P313,P362,P501,P403+P235

- 危険物輸送番号:1993

-

危険物標識:

- 危険レベル:3

- 包装グループ:III

1,2-Bis(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B415705-1g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | 1g |

$ 69.00 | 2023-04-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021494-5g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | 97% | 5g |

¥729 | 2024-05-23 | |

| TRC | B415705-10g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | 10g |

$ 178.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3110-25g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | 97.0%(GC) | 25g |

¥2590.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3110-5g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | 97.0%(GC) | 5g |

¥595.0 | 2022-06-10 | |

| TRC | B415705-25g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | 25g |

$ 385.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071471-25g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | 97% | 25g |

6583CNY | 2021-05-10 | |

| Fluorochem | 034743-100g |

1,2-Bis(Trifluoromethyl)benzene |

433-95-4 | 97% | 100g |

£322.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B130138-1g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | >97.0%(GC) | 1g |

¥226.90 | 2023-09-04 | |

| A2B Chem LLC | AI50388-25g |

1,2-Bis(trifluoromethyl)benzene |

433-95-4 | 98% | 25g |

$114.00 | 2024-04-20 |

1,2-Bis(trifluoromethyl)benzene 関連文献

-

Ewa Pietrasiak,Eunsung Lee Chem. Commun. 2022 58 2799

-

2. Synthesis and photolysis of 1,2,3,8-tetrakis(trifluoromethyl)-cyclo-octatetraeneYoshiro Kobayashi,Akiri Ando,Kosuke Kawada,Itsumaro Kumadaki J. Chem. Soc. Chem. Commun. 1981 1289

-

3. Synthesis and photolysis of 1,2,3,8-tetrakis(trifluoromethyl)-cyclo-octatetraeneYoshiro Kobayashi,Akiri Ando,Kosuke Kawada,Itsumaro Kumadaki J. Chem. Soc. Chem. Commun. 1981 1289

-

Britt A. Vanchura,II,Sean M. Preshlock,Philipp C. Roosen,Venkata A. Kallepalli,Richard J. Staples,Robert E. Maleczka,Jr.,Daniel A. Singleton,Milton R. Smith,III Chem. Commun. 2010 46 7724

-

Craig Hicks,Brendan Duffy,Gráinne C. Hargaden Org. Chem. Front. 2014 1 716

433-95-4 (1,2-Bis(trifluoromethyl)benzene) 関連製品

- 13630-19-8(2-(Trifluoromethyl)toluene)

- 78164-31-5(3,4-Dimethylbenzotrifluoride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:433-95-4)1,2-Bis(trifluoromethyl)benzene

清らかである:99%

はかる:25g

価格 ($):332.0